molecular formula C19H22N2O4 B2630472 N-(2-hydroxyethyl)-6-[(oxolan-2-yl)methoxy]-N-phenylpyridine-3-carboxamide CAS No. 2034300-02-0

N-(2-hydroxyethyl)-6-[(oxolan-2-yl)methoxy]-N-phenylpyridine-3-carboxamide

Cat. No.: B2630472
CAS No.: 2034300-02-0
M. Wt: 342.395
InChI Key: PGKIBLFNXILJQN-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-6-[(oxolan-2-yl)methoxy]-N-phenylpyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a phenyl group, and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-6-[(oxolan-2-yl)methoxy]-N-phenylpyridine-3-carboxamide typically involves multiple steps. One common route includes the reaction of 2-hydroxyethylamine with 6-bromo-3-pyridinecarboxylic acid, followed by the introduction of the oxolane moiety through a nucleophilic substitution reaction. The final step involves the coupling of the phenyl group to the pyridine ring under specific conditions, such as the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-6-[(oxolan-2-yl)methoxy]-N-phenylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The oxolane moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-hydroxyethyl)-6-[(oxolan-2-yl)methoxy]-N-phenylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-6-[(oxolan-2-yl)methoxy]-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-2-(1H-indol-3-yl)-2-oxoacetamide
  • N-(2-hydroxypropyl)-2-(1H-indol-3-yl)-2-oxoacetamide
  • N-(2-hydroxy-2-(1-adamantyl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Uniqueness

N-(2-hydroxyethyl)-6-[(oxolan-2-yl)methoxy]-N-phenylpyridine-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2-hydroxyethyl)-6-(oxolan-2-ylmethoxy)-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c22-11-10-21(16-5-2-1-3-6-16)19(23)15-8-9-18(20-13-15)25-14-17-7-4-12-24-17/h1-3,5-6,8-9,13,17,22H,4,7,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKIBLFNXILJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=NC=C(C=C2)C(=O)N(CCO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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